molecular formula C6H6F3N3 B1428922 [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine CAS No. 944902-50-5

[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine

Cat. No. B1428922
M. Wt: 177.13 g/mol
InChI Key: OCSRVUPTMKFXGM-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine” is a chemical compound with the CAS Number: 944902-50-5 . It has a molecular weight of 177.13 .


Molecular Structure Analysis

The InChI code for [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine is 1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine has a molecular weight of 177.13 .

Scientific Research Applications

1. Bone Disorders Treatment

  • A study explored compounds with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system for the treatment of bone disorders. One such compound showed promising results in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).

2. Synthesis and Docking Studies

  • A facile synthesis method for a compound related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine was developed, leading to products with good yields. The synthesized compounds were subjected to docking studies (Bommeraa et al., 2019).

3. Capillary Electrophoresis

  • Research on nonaqueous capillary electrophoresis for separation of imatinib mesylate and related substances, including compounds similar to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine, was conducted. The method is promising for quality control of these compounds (Ye et al., 2012).

4. Synthesis and Characterization of Schiff Bases

  • Schiff bases of 3-aminomethyl pyridine, related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine, were synthesized and screened for anticonvulsant activity. The chemical structures were confirmed, showing promising seizures protection (Pandey et al., 2011).

5. Metabolism and Excretion Studies

  • The disposition of a dipeptidyl peptidase IV inhibitor related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine was examined in rats, dogs, and humans. This study provides insights into its metabolism and elimination (Sharma et al., 2012).

6. Regioselective Synthesis for Pharmacological Interest

  • A study reported the regioselective synthesis of novel compounds including [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones. They were tested for human acetylcholinesterase and butyrylcholinesterase inhibition, showing potential pharmacological applications (Zanatta et al., 2020).

7. Anticancer Activity of Schiff Base Complexes

  • Schiff base ligands related to 4-(Trifluoromethyl)pyrimidin-2-yl]methanamine were used to synthesize palladium and platinum complexes. These complexes showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

8. Bipolar Luminescent Materials

  • A study synthesized bipolar materials containing a pyrimidine terminal, showing bright fluorescence and excellent quantum yields. These materials have potential in optoelectronic applications (Weng et al., 2013).

Safety And Hazards

The compound [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine hydrochloride has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

[4-(trifluoromethyl)pyrimidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSRVUPTMKFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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